Thiamethoxam-d4
Overview
Description
Thiamethoxam-d4 is a complex organic compound with a unique structure that includes a thiazole ring, an oxadiazinan ring, and a nitramide group
Mechanism of Action
Target of Action
The primary targets of Thiamethoxam-d4 are the nicotinic acetylcholine receptor sites . These receptors are crucial for the transmission of nerve impulses in the nervous system of insects .
Mode of Action
This compound, like other neonicotinoids, acts as an agonist to the nicotinic acetylcholine receptors . This interaction disrupts the normal functioning of the nervous system in insects, leading to paralysis and eventual death .
Biochemical Pathways
The major reaction involved in the biotransformation of Thiamethoxam is the cleavage of the oxadiazine ring to the corresponding nitroguanidine compound . Microorganisms can degrade Thiamethoxam via the nitro reduction metabolic pathway to form metabolites .
Pharmacokinetics
In mammals, Thiamethoxam is rapidly and completely absorbed, distributed to the tissues, metabolized, and excreted . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged Thiamethoxam . Within 24 hours, about 90% of the dose is excreted via kidneys with recovery in urine .
Result of Action
The result of this compound’s action is the disruption of the insect’s nervous system, leading to paralysis and death . This makes it an effective insecticide against a broad range of commercially important sucking and chewing pests .
Action Environment
Thiamethoxam has high water solubility, so it works well under various environmental conditions . Its widespread use can be detrimental to non-target organisms and water systems . It’s important to note that the pesticide has been banned for all outdoor use in the entire European Union since 2018 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiamethoxam-d4 involves multiple steps. The starting material is typically a thiazole derivative, which undergoes a series of reactions to introduce the oxadiazinan and nitramide groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are followed, and implementing purification techniques to obtain high-purity products. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiamethoxam-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Scientific Research Applications
Thiamethoxam-d4 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Thiamethoxam: A neonicotinoid insecticide with a similar thiazole structure.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
Thiamethoxam-d4 is unique due to its combination of a thiazole ring, an oxadiazinan ring, and a nitramide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
Thiamethoxam-d4 is a deuterated form of thiamethoxam, a neonicotinoid insecticide widely used in agriculture for its effectiveness against a variety of pests. Understanding the biological activity of this compound is crucial for assessing its ecological impact and efficacy in pest management. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for environmental health.
Thiamethoxam acts as a systemic insecticide, meaning it is absorbed by plants and distributed throughout their tissues, including pollen. It primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, disrupting neurotransmission. This interference leads to paralysis and ultimately death in susceptible insect species. The compound's mechanism can be summarized as follows:
- Binding to nAChRs : Thiamethoxam mimics acetylcholine, binding to nAChRs and causing continuous stimulation of the nervous system.
- Neurotoxicity : Prolonged activation results in neurotoxic effects, including muscle paralysis.
- Systemic Action : Its systemic nature allows it to protect plants from pest damage effectively while also posing risks to non-target organisms.
Aquatic Organisms
A study investigated the effects of thiamethoxam on adult zebrafish, revealing significant behavioral alterations at varying concentrations (0.1, 10, and 1000 μg/L) over 45 days. Key findings included:
- Behavioral Changes : Enhanced locomotor activity but impaired memory regarding food zones.
- Histopathological Effects : Observed brain tissue necrosis and changes in organ coefficients (brain, heart, intestine) at specific concentrations.
- Bioconcentration : Higher bioconcentration factors were noted in zebrafish brains at lower concentrations, indicating potential neurotoxic risks .
Insect Species
Research on the impact of thiamethoxam on the brown marmorated stink bug (Halyomorpha halys) demonstrated:
- Toxicity Levels : LC50 values were determined for various life stages, indicating significant toxicity that affects both adult longevity and fecundity.
- Population Dynamics : Increased concentrations led to reduced population growth rates and prolonged developmental periods across generations .
Case Study 1: Behavioral Toxicity in Zebrafish
A detailed examination of zebrafish exposed to thiamethoxam highlighted how even sublethal doses can lead to significant behavioral changes. The study concluded that behavioral assays could serve as effective tools for ecological risk assessments.
Concentration (μg/L) | Locomotor Activity | Memory Impairment | Histopathology Observed |
---|---|---|---|
0.1 | Increased | Disturbed | Necrosis |
10 | Moderate | Mildly affected | Cloudy swelling |
1000 | Decreased | Severely impaired | Erythrocyte infiltration |
Case Study 2: Effects on Riptortus pedestris
In another study focusing on Riptortus pedestris, thiamethoxam exposure led to:
- Reduced Longevity : Significant decreases in adult longevity observed at higher concentrations.
- Fecundity Decline : Notable reductions in reproductive rates across generations were documented.
Concentration (mg/L) | LC10 | LC20 | LC30 | LC40 | LC50 |
---|---|---|---|---|---|
Adult Longevity | 19.8 | 31.6 | 44.2 | 58.9 | 77.0 |
Reproductive Rate | Decreased significantly with increasing concentration |
Properties
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/i4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZPOKUUAIXIW-CQOLUAMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(N(C(=N[N+](=O)[O-])N(C(O1)([2H])[2H])CC2=CN=C(S2)Cl)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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